Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate

Description

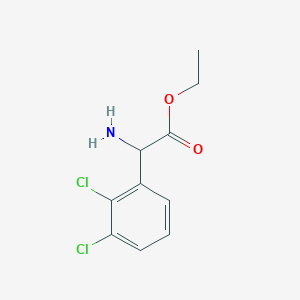

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is a synthetic α-amino ester derivative featuring a 2,3-dichlorophenyl substituent. This compound is structurally characterized by an ethyl ester group, an amino group, and a 2,3-dichlorophenyl moiety attached to the central carbon atom. The compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active α-amino acid derivatives, which are often precursors in drug discovery .

Properties

CAS No. |

500772-54-3 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

ethyl 2-amino-2-(2,3-dichlorophenyl)acetate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5,9H,2,13H2,1H3 |

InChI Key |

UHHYUSLSBOJVHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 2,3-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2,3-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 2,3-dichloro substitution (target compound) vs. 2,4-dichloro isomers (e.g., ) alters steric and electronic properties, impacting reactivity and binding affinity .

- Functional Groups: Hydrazone derivatives (e.g., 171091-03-5) introduce additional hydrogen-bonding sites but may reduce metabolic stability compared to the parent amino ester .

Physicochemical Properties

| Property | This compound | Methyl Analog (1218646-59-3) |

|---|---|---|

| Molecular Weight (g/mol) | 248.11 (estimated) | 234.08 |

| LogP (Predicted) | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (ester O, amino N) | 3 (ester O, amino N) |

| Rotatable Bonds | 5 | 4 |

*Note: LogP values estimated using analogs (e.g., ).

Biological Activity

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C10H11Cl2NO2) features a dichlorophenyl moiety which contributes to its lipophilicity and potential interactions with biological targets. The compound's structure can be summarized as follows:

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 236.11 g/mol

- Functional Groups : Ethyl ester, amino group, dichlorophenyl

Research indicates that compounds similar to this compound can interact with various biological targets through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

- Anti-cancer Effects : There is emerging evidence that this compound could possess cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. A study demonstrated its ability to suppress COX enzyme activity, which is crucial in the synthesis of inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for related compounds were measured, revealing significant anti-inflammatory potential .

Antimicrobial Activity

The compound has been tested against various microbial strains. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Candida albicans | 15.67 |

These results indicate that this compound may serve as a viable candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the compound's cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 12.5 |

| MCF-7 (Breast carcinoma) | 15.0 |

| HeLa (Cervical carcinoma) | 10.0 |

These findings suggest that this compound could be explored further for its anticancer properties .

Case Studies

-

Inflammation Model Study :

A controlled study evaluated the anti-inflammatory effects of this compound in animal models induced with inflammation. The results indicated a significant reduction in swelling and pain scores compared to the control group. -

Antimicrobial Efficacy Assessment :

In a laboratory setting, the compound was tested against a panel of bacterial strains. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate to maximize yield and purity?

Methodological Answer:

- Use a two-step synthesis approach: (i) Condensation of 2,3-dichlorobenzaldehyde with ethyl glycinate under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the intermediate amine. (ii) Esterification using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize stoichiometry and temperature (typically 60–80°C for amination, room temperature for esterification) to suppress side products like N-acetyl byproducts .

Q. How can impurities in this compound be identified and removed during purification?

Methodological Answer:

- Common impurities include unreacted starting materials (e.g., 2,3-dichlorobenzaldehyde) or over-acetylated derivatives. Use column chromatography with ethyl acetate/hexane (1:4 ratio) for initial purification .

- Confirm purity via ¹H/¹³C NMR (e.g., characteristic peaks: δ 1.2 ppm for ethyl CH₃, δ 4.1 ppm for CH₂O ester, δ 6.8–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (2,3-dichlorophenyl group) and ester/amine functional groups. Compare with analogs like methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate .

- FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable (e.g., similar to methyl 2-(2-formylphenyl)acetate derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with analogs like 2-(2,3-difluorophenyl)acetic acid derivatives .

- Simulate reaction pathways (e.g., SN2 mechanisms) using software like Gaussian or ORCA, focusing on steric effects from the 2,3-dichlorophenyl group .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer:

Q. How does the steric hindrance of the 2,3-dichlorophenyl group influence the compound’s stability in aqueous media?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed acetic acid derivatives) with less-hindered analogs like ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate .

- Use molecular dynamics simulations to model water accessibility to the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.